2-n-Propyl-4-nitroaniline
CAS No.:
Cat. No.: VC14089529
Molecular Formula: C9H12N2O2
Molecular Weight: 180.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H12N2O2 |
|---|---|
| Molecular Weight | 180.20 g/mol |
| IUPAC Name | 4-nitro-2-propylaniline |
| Standard InChI | InChI=1S/C9H12N2O2/c1-2-3-7-6-8(11(12)13)4-5-9(7)10/h4-6H,2-3,10H2,1H3 |
| Standard InChI Key | ASRZMIQNPATDSA-UHFFFAOYSA-N |
| Canonical SMILES | CCCC1=C(C=CC(=C1)[N+](=O)[O-])N |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
2-n-Propyl-4-nitroaniline belongs to the class of aromatic amines with a nitro (-NO₂) and propylthio (-S-C₃H₇) functional group. Its molecular formula is C₉H₁₂N₂O₂S, with a molecular weight of 212.27 g/mol . The compound’s density is 1.25 g/cm³, and it exhibits a melting point range of 110–114°C and a boiling point of 363.5°C . The structural arrangement positions the nitro group at the 2-position and the propylthio group at the 4-position of the aniline ring, conferring distinct electronic and steric properties.
Synthesis and Optimization
Synthetic Route
A patented two-step synthesis method achieves high yields (96.77%) using cost-effective raw materials :
Step 1: Condensation Reaction
o-Nitroaniline reacts with disulfur dichloride (S₂Cl₂) in methanol under a composite catalyst (activated clay/pseudo-boehmite) to form a dithioether intermediate. Optimal conditions include:
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Molar ratio: 1:1.05–1.1 (o-nitroaniline:S₂Cl₂)
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Catalyst loading: 5–10% by mass of o-nitroaniline
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Temperature: 20–50°C
Step 2: Alkylation Reaction
The dithioether undergoes alkylation with chloropropane in the presence of sodium sulfide (Na₂S). Key parameters:
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Molar ratio: 1:2.1–2.5 (dithioether:chloropropane)
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Temperature: 50–60°C
Reaction Equations:
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Condensation:
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Alkylation:
Process Optimization
Experimental data from 20 trials (Table 1) highlight the impact of variables on yield :
| Parameter | Optimal Range | Yield (%) |
|---|---|---|
| S₂Cl₂:o-nitroaniline ratio | 1.05–1.1 | 91.01–95.51 |
| Catalyst mass ratio | 0.05–0.1 | 90–95 |
| Alkylation temperature | 55°C | 86.94–95.64 |
The composite catalyst enhances reaction efficiency by providing acidic sites for S–S bond activation, while chloropropane’s lower cost and toxicity compared to bromopropane reduce environmental impact .
Physicochemical Properties
Thermal Stability
The compound’s high boiling point (363.5°C) and melting point (110–114°C) suggest stability under moderate thermal conditions, making it suitable for high-temperature reactions .
Solubility and Reactivity
2-n-Propyl-4-nitroaniline is sparingly soluble in water but dissolves readily in polar aprotic solvents (e.g., methanol, DMF) . The nitro group renders the compound electrophilic, facilitating reactions such as:
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Reduction to amines using catalytic hydrogenation.
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Nucleophilic substitution at the aromatic ring under acidic conditions .
Industrial Applications
Pharmaceutical Intermediate
The compound is a key precursor in synthesizing albendazole, a broad-spectrum anthelmintic drug. Its thioether group enables conjugation with benzimidazole carbamates, enhancing antiparasitic activity .
Future Directions
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Catalyst Innovation: Exploring zeolite or MOF-based catalysts to further improve yield.
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Green Chemistry: Substituting methanol with biodegradable solvents (e.g., cyclopentyl methyl ether).
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Biological Activity Screening: Investigating antimicrobial or anticancer properties of derivatives.
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